4-isopropylpyrimidine-5-boronic acid chemical properties
4-isopropylpyrimidine-5-boronic acid chemical properties
An In-depth Technical Guide to 4-isopropylpyrimidine-5-boronic acid: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-isopropylpyrimidine-5-boronic acid is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrimidine core substituted with an isopropyl group and a boronic acid moiety, makes it a valuable reagent for creating complex molecules through carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical properties, reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and practical, field-proven experimental protocols. We will explore the causality behind experimental choices, ensuring a deep understanding of its application for the synthesis of novel compounds, particularly in the context of drug discovery.
Introduction: The Strategic Value of Pyrimidine Scaffolds
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of biologically active compounds, including antiviral and anticancer agents.[1] The ability to functionalize this core with precision is paramount for exploring structure-activity relationships (SAR) and developing new therapeutic agents.[2][3] Boronic acids, and specifically 4-isopropylpyrimidine-5-boronic acid, serve as indispensable tools for this purpose, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3][4]
The "5-pyrimidinylboronic acid" isomer, such as the title compound, generally exhibits favorable reactivity in Suzuki couplings.[1] The electronic environment at the 5-position is well-suited for the critical transmetalation step in the catalytic cycle, leading to high yields when coupled with various aryl and heteroaryl halides.[1] This reliability makes 4-isopropylpyrimidine-5-boronic acid a go-to reagent for introducing a functionalized pyrimidine ring into a target molecule.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Chemical Properties
The key physicochemical data for 4-isopropylpyrimidine-5-boronic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BN₂O₂ | [5] |
| Molecular Weight | 165.99 g/mol | [5][6] |
| CAS Number | 913835-27-5 | [6] |
| Appearance | Off-white to white solid | Generic |
| Purity | Typically ≥95% | [5] |
Safety and Handling
4-isopropylpyrimidine-5-boronic acid is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
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Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][8]
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Handling: Avoid breathing dust. Wash hands thoroughly after handling.[7] Avoid contact with skin and eyes.[9]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Boronic acids can be sensitive to air and moisture.[9]
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Reactivity and Mechanism: The Suzuki-Miyaura Coupling
The primary application of 4-isopropylpyrimidine-5-boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[4][10]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
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Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with bond strength decreasing from C-Cl > C-Br > C-I, making aryl bromides and iodides common and more reactive substrates.[10]
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Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers the pyrimidine group to the Pd(II) complex, displacing the halide. This is often the rate-determining step. The electronic nature of the pyrimidine ring at the 5-position facilitates this transfer.[1]
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Reductive Elimination: The two organic groups on the palladium complex (the aryl group and the isopropyl-pyrimidine group) couple and are eliminated from the metal center. This step forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, label="Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"];
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; pd2_complex [label="L₂Pd(II)(Ar)X", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; pd2_biaryl [label="L₂Pd(II)(Ar)(Pyr)", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; product [label="Ar-Pyr\n(Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for inputs/outputs aryl_halide [label="Ar-X", shape=plaintext, fontcolor="#EA4335"]; boronic_acid [label="Pyr-B(OH)₂\n+ Base", shape=plaintext, fontcolor="#4285F4"];
// Edges pd0 -> oxidative_addition [color="#5F6368"]; oxidative_addition -> pd2_complex [color="#5F6368"]; pd2_complex -> transmetalation [color="#5F6368"]; transmetalation -> pd2_biaryl [color="#5F6368"]; pd2_biaryl -> reductive_elimination [color="#5F6368"]; reductive_elimination -> pd0 [label=" Regeneration", color="#5F6368", style=dashed];
// Input/Output Edges aryl_halide -> oxidative_addition [color="#EA4335"]; boronic_acid -> transmetalation [color="#4285F4"]; reductive_elimination -> product [color="#34A853"]; }
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using 4-isopropylpyrimidine-5-boronic acid.
Objective
To synthesize 5-(4-methoxyphenyl)-4-isopropylpyrimidine by coupling 4-isopropylpyrimidine-5-boronic acid with 1-bromo-4-methoxybenzene.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-isopropylpyrimidine-5-boronic acid | 165.99 | 166 mg | 1.0 | 1.0 |
| 1-bromo-4-methoxybenzene | 187.04 | 206 mg | 1.1 | 1.1 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure
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Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-isopropylpyrimidine-5-boronic acid (166 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
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Causality: Using a slight excess of the aryl bromide can help drive the reaction to completion. Potassium carbonate is a common, effective base for activating the boronic acid. [11]2. Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).
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Causality: Pd(PPh₃)₄ is a reliable Pd(0) source that is often effective for a wide range of substrates. 2-5 mol% is a typical catalyst loading for these reactions. [11]3. Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.
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-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture provides a medium where both organic and inorganic reagents are sufficiently soluble.
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Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. Check for the consumption of the limiting reagent (the boronic acid). A typical reaction time is 4-12 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
4-isopropylpyrimidine-5-boronic acid is a versatile and highly effective building block for the synthesis of complex, biologically relevant molecules. Its favorable reactivity profile in Suzuki-Miyaura couplings allows for the reliable installation of the 4-isopropylpyrimidine moiety. [1]By understanding the underlying reaction mechanism and adhering to robust experimental protocols, researchers can leverage this reagent to accelerate the discovery and development of novel chemical entities for a wide range of applications, from pharmaceuticals to advanced materials. [14]
References
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. St. Olaf College. [Link]
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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4-Isopropylphenylboronic acid | C9H13BO2. PubChem - NIH. [Link]
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The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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